molecular formula C10H6N4O2S B14996890 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)quinoxalin-2(1H)-one

3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)quinoxalin-2(1H)-one

Cat. No.: B14996890
M. Wt: 246.25 g/mol
InChI Key: GEBYPNYIFVTDPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)quinoxalin-2(1H)-one is a heterocyclic compound that features both quinoxaline and oxadiazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)quinoxalin-2(1H)-one typically involves the formation of the oxadiazole ring followed by its attachment to the quinoxaline moiety. Common synthetic routes may include:

    Cyclization reactions: Using hydrazides and carbon disulfide to form the oxadiazole ring.

    Condensation reactions: Combining the oxadiazole intermediate with quinoxaline derivatives under specific conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique structure.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)quinoxalin-2(1H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline derivatives: Known for their antimicrobial and anticancer properties.

    Oxadiazole derivatives: Often investigated for their anti-inflammatory and antimicrobial activities.

Uniqueness

3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)quinoxalin-2(1H)-one is unique due to the combination of the quinoxaline and oxadiazole rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C10H6N4O2S

Molecular Weight

246.25 g/mol

IUPAC Name

3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)-1H-quinoxalin-2-one

InChI

InChI=1S/C10H6N4O2S/c15-8-7(9-13-14-10(17)16-9)11-5-3-1-2-4-6(5)12-8/h1-4H,(H,12,15)(H,14,17)

InChI Key

GEBYPNYIFVTDPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)C3=NNC(=S)O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.